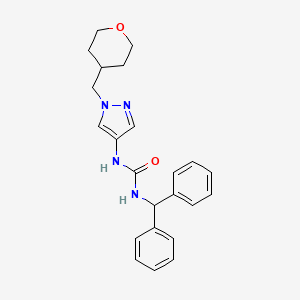
1-(3,4-Dichlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dichlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea, also known as DITPA, is a chemical compound that has been studied for its potential therapeutic applications. In
Scientific Research Applications
Synthesis and Biological Activity
Compounds with urea derivatives, including those incorporating chlorophenyl and thiazolidinone moieties, have been synthesized and evaluated for their biological activities. For instance, urea derivatives have demonstrated promising antitumor activities. The structural confirmation of these compounds was achieved through elemental analysis, NMR, and X-ray diffraction analysis, underlining the importance of precise synthetic routes and characterization methods in developing compounds with potential biological applications (S. Ling et al., 2008).
Corrosion Inhibition
Urea derivatives have also been investigated for their corrosion inhibition performance on mild steel in acidic environments. Studies demonstrate that such compounds can effectively inhibit corrosion, attributed to their adsorption onto the metal surface, forming a protective layer. This application highlights the potential of urea derivatives in materials science, especially for protecting metals against corrosion in industrial settings (B. Mistry et al., 2011).
Catalytic Applications
In catalysis, urea derivatives have been utilized in oxidative carbonylation reactions to synthesize carbamates, ureas, and oxazolidinones. This process is significant for producing various organic compounds used in pharmaceuticals and polymers. The use of a palladium catalyst system demonstrates the utility of urea derivatives in facilitating efficient and selective synthesis routes (Xingao Peng et al., 2008).
Antimicrobial Activities
Moreover, urea derivatives with specific substitutions have been synthesized and tested for their antimicrobial activities. Such studies are crucial for identifying new therapeutic agents against resistant microbial strains, illustrating the role of urea derivatives in the development of new antibiotics (N. Patel & A. R. Shaikh, 2011).
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O3S/c1-11-3-5-13(22-7-2-8-26(22,24)25)10-16(11)21-17(23)20-12-4-6-14(18)15(19)9-12/h3-6,9-10H,2,7-8H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTODVYWIHXHBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
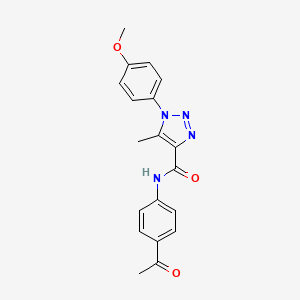
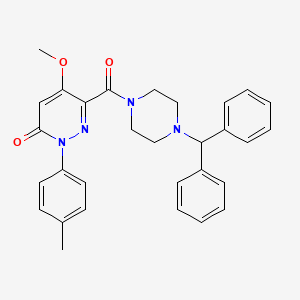

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527117.png)
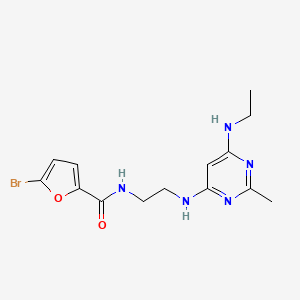
![2-Methoxycarbonyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2527120.png)
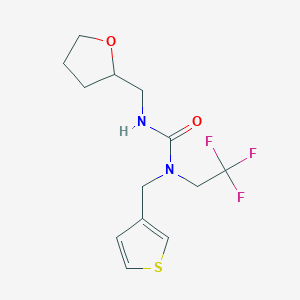
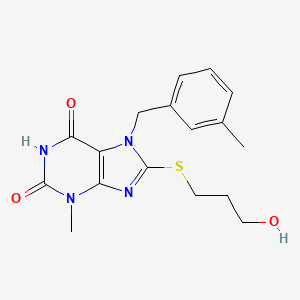
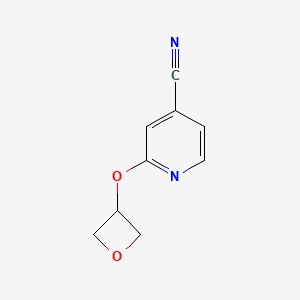


![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2527129.png)
![Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2527130.png)
